Cas no 2034367-09-2 (2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole)
![2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole structure](https://ja.kuujia.com/scimg/cas/2034367-09-2x500.png)
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
-
- benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- 1,3-benzothiazol-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
- 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
-
- インチ: 1S/C16H14N4O2S/c21-16(15-18-12-4-1-2-5-13(12)23-15)20-9-7-11(10-20)22-14-6-3-8-17-19-14/h1-6,8,11H,7,9-10H2
- InChIKey: YUWNCDYZWKTELY-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2N=C1C(N1CCC(C1)OC1=CC=CN=N1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 438
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 96.4
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6489-0231-2μmol |
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole |
2034367-09-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6489-0231-1mg |
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole |
2034367-09-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6489-0231-25mg |
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole |
2034367-09-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6489-0231-10mg |
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole |
2034367-09-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6489-0231-30mg |
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole |
2034367-09-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6489-0231-10μmol |
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole |
2034367-09-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6489-0231-2mg |
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole |
2034367-09-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6489-0231-20mg |
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole |
2034367-09-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6489-0231-3mg |
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole |
2034367-09-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6489-0231-4mg |
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole |
2034367-09-2 | 4mg |
$66.0 | 2023-09-08 |
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole 関連文献
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
6. Book reviews
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
8. Book reviews
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazoleに関する追加情報
Introduction to 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole (CAS No. 2034367-09-2)
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activity. This compound, identified by its CAS number 2034367-09-2, belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development. The presence of both pyridazine and benzothiazole moieties in its structure suggests a high degree of versatility, which could be exploited for targeting various biological pathways.
The pyridazine ring is a heterocyclic aromatic system that is frequently incorporated into medicinal chemistry scaffolds due to its ability to modulate enzyme activity and interact with biological targets. In particular, the 3-position of the pyridazine ring in this compound is linked to an oxy group, which introduces a polar character and enhances solubility. This modification can significantly influence the compound's pharmacokinetic properties, making it more amenable for oral administration or other routes of delivery.
The core structure of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole also features a pyrrolidine moiety at the 1-position, which is connected via a carbonyl group to the benzothiazole ring. The pyrrolidine scaffold is another common pharmacophore in drug design, known for its ability to engage with biological targets such as enzymes and receptors. The carbonyl linkage not only provides structural stability but also creates a reactive site that could be further functionalized if needed.
The benzothiazole component of the molecule is particularly noteworthy due to its wide-ranging biological activities. Benzothiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The combination of these three distinct heterocyclic systems—pyridazine, pyrrolidine, and benzothiazole—makes this compound a multifaceted entity with potential applications across multiple therapeutic areas.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various disease mechanisms. The unique structural features of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole suggest that it may have the potential to disrupt such interactions. For instance, the pyridazine and pyrrolidine moieties could interact with specific residues in protein binding pockets, while the benzothiazole ring could provide additional binding affinity through hydrophobic interactions or hydrogen bonding.
One of the most exciting aspects of this compound is its potential in oncology research. Recent studies have highlighted the importance of inhibiting specific PPIs in cancer cells to induce apoptosis or arrest cell proliferation. The structural motifs present in 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole align well with known oncogenic protein targets, making it a compelling candidate for further investigation. Preclinical studies are currently underway to evaluate its efficacy and safety profile in various cancer models.
Another area where this compound shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic diseases. The ability of benzothiazole derivatives to modulate inflammatory pathways has been well-documented. By incorporating additional pharmacophoric elements such as pyridazine and pyrrolidine, 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole may offer enhanced anti-inflammatory effects compared to simpler benzothiazole derivatives.
The synthesis of this compound presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and automated purification methods have significantly improved the efficiency and scalability of producing complex organic compounds like this one.
In conclusion,2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole (CAS No. 2034367-09-2) is a structurally intriguing molecule with significant potential in pharmaceutical research. Its combination of pharmacophoric elements from pyridazine、pyrrolidine、and benzothiazole makes it a versatile candidate for drug discovery across multiple therapeutic areas. Further exploration into its biological activities and pharmacological properties will undoubtedly yield valuable insights into new treatment strategies for various diseases.
2034367-09-2 (2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole) 関連製品
- 2138148-01-1(Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl-)
- 885273-78-9(4-Isoxazolecarboxylicacid, hydrazide)
- 2639446-20-9(Tert-butyl 7-aminoisoquinoline-5-carboxylate)
- 2228316-34-3(3-amino-2-3-(trifluoromethyl)pyridin-4-ylpropanoic acid)
- 2287333-14-4([3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol)
- 2228559-87-1(3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol)
- 344277-92-5(1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine)
- 2228554-06-9(4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol)
- 1216403-57-4(N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamide)
- 1804843-10-4(Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate)




